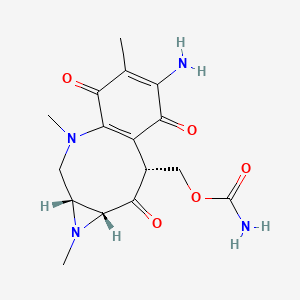
7-Amino-N-methylisomitomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-N-methylisomitomycin B is a synthetic compound that belongs to the class of aminoglycoside antibiotics. These compounds are known for their potent antibacterial properties, particularly against Gram-negative bacteria. The structure of this compound includes an amino group and a methyl group attached to the isomitomycin core, which is crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-N-methylisomitomycin B typically involves multiple steps, starting from readily available precursors. One common method includes the acylation of an aminophenol derivative with methoxycarbonyl chloride, followed by condensation with acetoacetic ester in the presence of sulfuric acid. The intermediate product is then subjected to further reactions, including heating with concentrated alkali, to yield the final compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale operations. This includes the use of high-yield reactions, efficient purification processes, and environmentally friendly conditions. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-N-methylisomitomycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like nitroxyl radicals, which can quench its fluorescence.
Reduction: Reduction reactions can modify the amino group, affecting the compound’s activity.
Substitution: Substitution reactions, particularly involving the amino group, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitroxyl radicals such as TEMPO and NNO are commonly used.
Reducing Agents: Common reducing agents include hydrogen gas and metal catalysts.
Substitution Reagents: Halides and other nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
7-Amino-N-methylisomitomycin B has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to study protein synthesis and bacterial resistance mechanisms.
Mécanisme D'action
The mechanism of action of 7-Amino-N-methylisomitomycin B involves binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This is achieved by promoting mistranslation and eliminating proofreading during protein synthesis. The compound targets the A-site of the ribosome, preventing the proper assembly of amino acids into proteins . This disruption of protein synthesis ultimately leads to bacterial cell death.
Comparaison Avec Des Composés Similaires
7-Amino-4-methylcoumarin: This compound shares a similar amino group but has different biological properties.
N,N-dimethylenamino ketones: These compounds are used as building blocks for various heterocycles and have different reactivity compared to 7-Amino-N-methylisomitomycin B.
Uniqueness: this compound is unique due to its specific structure, which allows it to effectively bind to bacterial ribosomes and inhibit protein synthesis. Its ability to overcome certain bacterial resistance mechanisms makes it a valuable compound in the development of new antibiotics .
Propriétés
Numéro CAS |
26792-12-1 |
|---|---|
Formule moléculaire |
C16H20N4O5 |
Poids moléculaire |
348.35 g/mol |
Nom IUPAC |
[(4R,6R,8R)-11-amino-2,5,12-trimethyl-7,10,13-trioxo-2,5-diazatricyclo[7.4.0.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)15(23)9-7(5-25-16(18)24)14(22)11-8(20(11)3)4-19(2)12(9)13(6)21/h7-8,11H,4-5,17H2,1-3H3,(H2,18,24)/t7-,8+,11+,20?/m0/s1 |
Clé InChI |
CGTFNTYPCDXBKS-INFMQKRDSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)N(C[C@@H]3[C@@H](N3C)C(=O)[C@H]2COC(=O)N)C)N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N(CC3C(N3C)C(=O)C2COC(=O)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




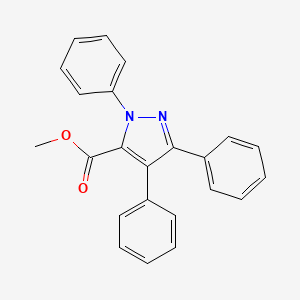
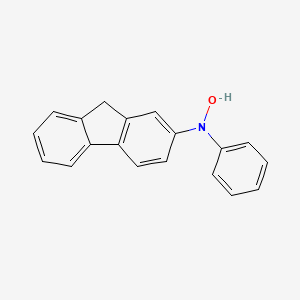
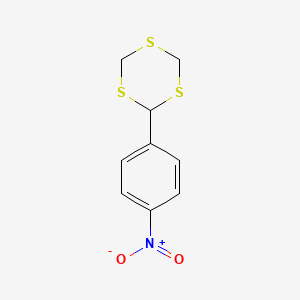
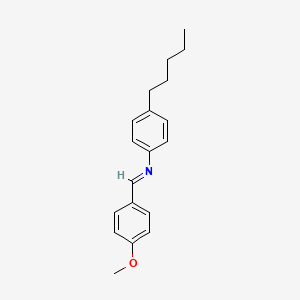
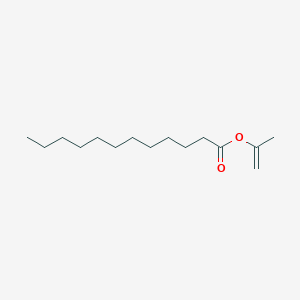
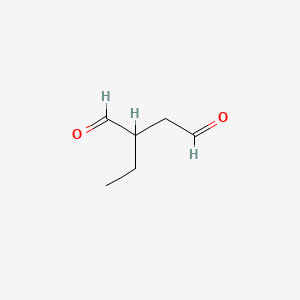
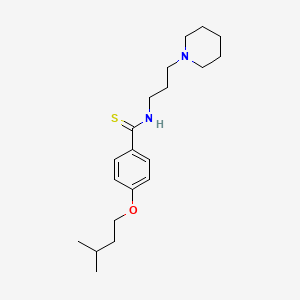
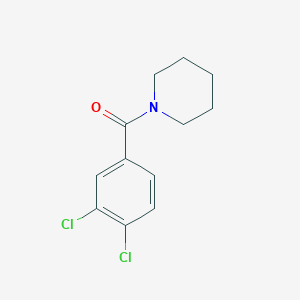
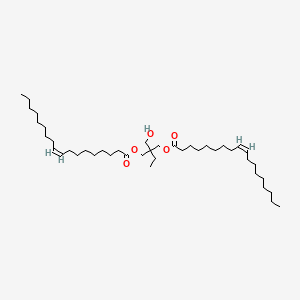
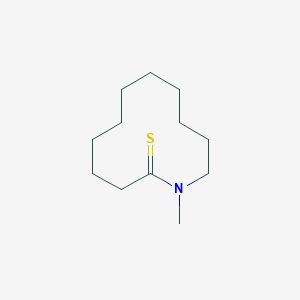
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

